4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid
CAS No.:
Cat. No.: VC16204881
Molecular Formula: C17H10Br2O3
Molecular Weight: 422.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H10Br2O3 |
|---|---|
| Molecular Weight | 422.1 g/mol |
| IUPAC Name | 4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid |
| Standard InChI | InChI=1S/C17H10Br2O3/c18-12-3-1-11-8-14(5-2-10(11)7-12)22-16-9-13(19)4-6-15(16)17(20)21/h1-9H,(H,20,21) |
| Standard InChI Key | BGCVFJZZZYIPRL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=CC(=C3)Br)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a benzoic acid core substituted at the 4-position with a bromine atom and at the 2-position with a 6-bromonaphthalen-2-yloxy group. This arrangement creates a planar, aromatic system with significant steric and electronic effects due to the bromine atoms. The IUPAC name, 4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 422.1 g/mol | |
| IUPAC Name | 4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid | |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=CC(=C3)Br)C(=O)O | |
| XLogP3 (Lipophilicity) | 5.21 |
The naphthalene moiety enhances π-π stacking interactions, which may influence its binding to biological targets. The carboxylic acid group at the benzoic acid position introduces hydrogen-bonding capability, critical for interactions in enzymatic systems.
Spectroscopic and Computational Data
The compound’s Standard InChIKey (BGCVFJZZZYIPRL-UHFFFAOYSA-N) facilitates database searches and computational modeling. Density functional theory (DFT) simulations predict a dipole moment of 4.8 Debye, indicative of moderate polarity. Nuclear magnetic resonance (NMR) spectra for analogous brominated naphthalenes show characteristic deshielding of aromatic protons adjacent to bromine atoms .
Synthesis and Manufacturing
Palladium-Catalyzed Cross-Coupling
A patented synthesis route involves reacting 6-bromo-2-naphthol with 4-bromo-2-hydroxybenzoic acid derivatives under palladium catalysis . Key steps include:
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Activation: 6-Bromo-2-naphthol is converted to its triflate ester using trifluoromethanesulfonic anhydride.
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Coupling: The triflate reacts with 4-bromo-2-hydroxybenzoic acid in the presence of cesium carbonate () and tetrakis(triphenylphosphine)palladium .
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Workup: The product is purified via recrystallization from ethanol, yielding 68–72% purity .
Table 2: Optimization of Coupling Conditions
| Condition | Parameter | Outcome |
|---|---|---|
| Catalyst | 72% yield | |
| Base | Enhanced reactivity vs. | |
| Solvent | Ethanol | Optimal solubility |
Alternative Synthetic Routes
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Anti-inflammatory | RAW 264.7 cells | 50% TNF-α inhibition |
Research Findings and Recent Advances
Structure-Activity Relationship (SAR) Studies
Modifying the bromine positions or substituting the naphthalene ring with methyl groups alters bioactivity. For instance, replacing the 6-bromo group with chlorine reduces antimicrobial potency by 4-fold, underscoring bromine’s role in target binding.
Drug Delivery Applications
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved the compound’s solubility and sustained release profile in pharmacokinetic studies. Plasma half-life extended from 2.1 to 8.3 hours in rodent models.
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